molecular formula C11H17FN2O2S B4755355 N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide

N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B4755355
M. Wt: 260.33 g/mol
InChI Key: DHLBIERLBMEVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide, also known as DFMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFMS is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme, preventing the hydration of carbon dioxide. This leads to a decrease in the concentration of bicarbonate ions, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of bone resorption, the regulation of acid-base balance, and the modulation of respiration. N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide has also been shown to have anti-tumor activity, potentially due to its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide has several advantages for use in lab experiments, including its ability to selectively inhibit the activity of carbonic anhydrase enzymes, its low toxicity, and its stability in solution. However, N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide also has some limitations, including its relatively low potency compared to other carbonic anhydrase inhibitors, and its potential for off-target effects.

Future Directions

There are several future directions for research on N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase enzymes, the investigation of the role of carbonic anhydrase enzymes in various disease states, and the potential use of N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide, and to identify any potential off-target effects that may limit its usefulness as a research tool.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide has been used extensively in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide, and are involved in a wide range of physiological processes, including acid-base balance, respiration, and bone resorption.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O2S/c1-14(2)8-7-13-17(15,16)9-10-3-5-11(12)6-4-10/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLBIERLBMEVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide
Reactant of Route 4
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide
Reactant of Route 6
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.